Stachybocin C is a complex organic compound classified as a phenylspirodrimane, which is derived from the marine fungus Stachybotrys chartarum. This compound is part of a larger family of natural products known for their diverse biological activities. Stachybocin C has garnered interest in scientific research due to its potential applications in pharmacology and biochemistry.
Stachybocin C was isolated from the sponge-associated fungus Stachybotrys chartarum, which is known for producing various bioactive compounds. The extraction and characterization of Stachybocin C were achieved through advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, which confirmed its molecular structure and purity .
Stachybocin C falls under the category of natural products, specifically within the class of phenylspirodrimanes. These compounds are characterized by their unique spirocyclic structures and have been studied for their potential therapeutic effects, including antimicrobial and anticancer properties.
The synthesis of Stachybocin C has been approached through various methods, primarily focusing on total synthesis from simpler precursors. The synthetic route typically involves multi-step reactions that incorporate key functional groups to construct the complex molecular framework.
One notable method involves the use of palladium-catalyzed reactions, such as Mizoroki-Heck coupling, which facilitates the formation of carbon-carbon bonds essential for building the spirodrimane structure. The synthesis also utilizes protective group strategies to manage reactive functional groups during the multi-step process .
Stachybocin C has a molecular formula of , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a unique spirocyclic system that contributes to its biological activity.
The structural elucidation was confirmed through various spectroscopic techniques:
Stachybocin C participates in several chemical reactions typical of phenylspirodrimanes. Notably, it can undergo hydrolysis, oxidation, and reduction reactions, which can modify its functional groups and potentially enhance its biological activity.
The compound's reactivity can be attributed to its functional groups, which may include hydroxyls and amines. These groups can engage in nucleophilic substitutions or electrophilic additions under appropriate conditions, making Stachybocin C a versatile compound for further chemical modifications .
Research indicates that compounds like Stachybocin C can induce cytotoxic effects in cancer cell lines by disrupting mitochondrial function or modulating signaling pathways related to cell survival . Further studies are needed to elucidate the exact molecular targets and pathways involved.
Stachybocin C is typically characterized by:
The chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often employed to assess thermal stability .
Stachybocin C holds promise in various scientific fields:
Research continues to explore its full potential in drug development and therapeutic applications, highlighting the importance of natural products in modern medicine .
Stachybocin C is a structurally complex isoindole alkaloid (molecular formula: C₅₂H₇₀N₂O₁₁; molecular weight: 899.1 g/mol) produced by Stachybotrys fungi, classified within a family of three closely related compounds: Stachybocins A, B, and C [1]. This metabolite features a dimeric architecture comprising two spirobenzofuran units, each fused to a substituted decalin system, interconnected by a lysine-derived bridge [1]. The defining structural characteristic of Stachybocin C is the position of its hydroxyl group within one of the decalin moieties, distinguishing it from Stachybocin A (which lacks this modification) and Stachybocin B (where the hydroxyl resides in the alternative decalin unit) [1]. This subtle variation significantly influences its three-dimensional conformation and bioactivity.
Functionally, Stachybocin C is characterized as an endothelin receptor antagonist, a property attributed to its capacity to inhibit endothelin-1 (ET-1) binding to G protein-coupled receptors (GPCRs) [1] [4]. This antagonism disrupts vasoconstrictive signaling pathways, positioning Stachybocin C within a broader class of fungal metabolites with cardiovascular-modulating activities. Unlike the notorious macrocyclic trichothecenes (e.g., satratoxins) or immunosuppressive phenylspirodrimanes produced by Stachybotrys, Stachybocin C represents a distinct chemotype with potentially unique pharmacological applications [5] [9].
Table 1: Structural and Functional Characteristics of the Stachybocin Family
Compound | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Structural Feature | Primary Bioactivity |
---|---|---|---|---|
Stachybocin A | C₅₂H₇₀N₂O₁₁ | 899.1 | No hydroxyl groups in decalin units | Endothelin receptor antagonism |
Stachybocin B | C₅₂H₇₀N₂O₁₁ | 899.1 | Hydroxyl group in the "left" decalin unit | Endothelin receptor antagonism |
Stachybocin C | C₅₂H₇₀N₂O₁₁ | 899.1 | Hydroxyl group in the "right" decalin unit | Endothelin receptor antagonism |
Stachybocin C was first isolated from Stachybotrys chartarum (Ehrenb.) S. Hughes (taxonomy ID: 74722), a filamentous fungus initially described by Corda in 1837 from water-damaged wallpaper in Prague [2] [9]. Historically termed S. atra or S. alternans, this species underwent significant taxonomic reclassification, culminating in its current designation established by Hughes in 1958 [4] [7]. Stachybotrys spp. thrive in cellulose-rich, moisture-saturated environments (water activity >0.9, relative humidity >90%), explaining their prevalence in decaying vegetation, water-damaged buildings, and agricultural substrates [7] [9].
The discovery of Stachybocin C emerged during investigations into the secondary metabolome of S. chartarum, driven by its notoriety as a producer of diverse bioactive compounds. While early research (1930s–1940s) focused on stachybotryotoxicosis in livestock caused by macrocyclic trichothecenes, modern analytical techniques (e.g., HPLC, LC-MS) enabled the isolation and characterization of lesser-abundant metabolites like the Stachybocins [5] [9]. Stachybocin C’s identification reflects a shift toward exploring the pharmacological potential of non-trichothecene metabolites from this genus. Genomic analyses suggest that the biosynthetic gene cluster responsible for Stachybocin C shares evolutionary origins with those of other Stachybotrys alkaloids, involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules [1] [4].
Endothelin receptors (ET receptors, notably ETA and ETB) are pivotal regulators of vascular tone, inflammation, and cell proliferation. ETA activation primarily mediates vasoconstriction and smooth muscle proliferation, while ETB promotes vasodilation via nitric oxide release and endothelin clearance [3] [10]. Dysregulation of the endothelin system underpins pathologies like pulmonary arterial hypertension (PAH), chronic kidney disease, and cardiovascular remodeling [3] [6]. Consequently, ETA-selective or dual ETA/ETB antagonists (e.g., macitentan, ambrisentan) are clinically approved for PAH [10].
Stachybocin C’s role as a natural endothelin antagonist holds significant implications:
Table 2: Comparative Analysis of Endothelin Receptor Antagonists
Antagonist Type | Example Compounds | Source | Target Receptor | Clinical/Therapeutic Relevance |
---|---|---|---|---|
Natural Products | Stachybocin C | Stachybotrys chartarum | ETA (presumed) | Lead compound for cardiovascular drug discovery |
Prunellae Spica extracts | Prunella vulgaris plant | ETA/ETB | Validated in rodent hypertension models [6] | |
Synthetic | Macitentan | Synthetic | ETA/ETB | Approved for PAH; reduces morbidity [10] |
Ambrisentan | Synthetic | ETA-selective | Approved for PAH; slower disease progression |
Future research directions include elucidating Stachybocin C’s exact binding mode via cryo-EM, optimizing yields through biosynthetic engineering, and evaluating its efficacy in in vivo models of ET-dependent pathologies [1] [10]. Its structural complexity underscores the untapped potential of fungal metabolites in addressing challenging GPCR targets.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7